molecular formula C20H42O3 B054412 1-O-Hexadecyl-2-O-methyl-rac-glycerol CAS No. 84337-41-7

1-O-Hexadecyl-2-O-methyl-rac-glycerol

Cat. No.: B054412
CAS No.: 84337-41-7
M. Wt: 330.5 g/mol
InChI Key: XAWCMDFDFNRKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-Hexadecyl-2-O-methyl-rac-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C20H42O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Platelet Activation and Membrane Effects :

    • 1-O-Hexadecyl-2-O-methyl-rac-glycerol and similar compounds have been tested for platelet-aggregatory and membranolytic properties. They were found to activate platelets and cause red cell lysis at micromolar concentrations (Ostermann, Kertscher, & Till, 1985).
  • Synthesis and Membrane Interaction Studies :

    • Research has focused on synthesizing analogs of phosphatidylcholine, including those containing this compound, to investigate their interactions with membrane components (Witzke & Bittman, 1985).
  • Enzymatic Esterification in Organic Solvents :

    • A method was developed for enzymatic esterification of 1-O-Hexadecyl-rac-glycerol in organic solvents, producing monoesters useful for identifying natural products (Bertello, Salto, & Lederkremer, 1997).
  • Antitumor Activity and Therapeutic Applications :

    • Compounds like this compound have been linked to antitumor activities, especially as part of synthetic alkyl lipids targeting cell membranes to induce apoptosis and inhibit cancer cell migration (Jaffrès et al., 2016).
  • Phase Behavior in Lipid Monolayers :

    • Studies on the morphological changes in monolayers of compounds like 1-O-Hexadecyl-rac-glycerol have been conducted to understand their phase behavior and implications in various biological systems (Gehlert & Vollhardt, 1994).
  • Cryopreservation Applications :

    • 1-O-methyl-rac-glycerol, a derivative of this compound, has been evaluated as a cryoprotective agent for mononuclear blood cells, showing potential advantages in permeation kinetics over traditional agents (Schuff-Werner et al., 1988).
  • Chemical Synthesis and Biological Activities :

    • Various chemical syntheses have been developed for analogs of this compound, exploring their biological activities and potential therapeutic uses (Das & Hajra, 1995).

Mechanism of Action

Target of Action

The primary target of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

This compound acts as an inhibitor of PKC . By inhibiting PKC, it can prevent the phosphorylation of target proteins, thereby altering the signaling pathways that rely on PKC .

Biochemical Pathways

The inhibition of PKC by this compound affects various biochemical pathways. One notable pathway is the respiratory burst in human neutrophils . The respiratory burst is a rapid release of reactive oxygen species (ROS) from different types of cells. It is an essential component of the immune response .

Pharmacokinetics

Its molecular weight (33055) and predicted properties such as boiling point (4306±250 °C) and density (0895±006 g/cm3) suggest that it may have good bioavailability .

Result of Action

The inhibition of PKC by this compound can lead to various molecular and cellular effects. For instance, it can inhibit the respiratory burst in human neutrophils, which may affect the immune response .

Safety and Hazards

There is no hazardous surcharge associated with this product . For research use only. Not for human or veterinary use .

Future Directions

The inhibition of protein kinase C (PKC) by 1-O-Hexadecyl-2-O-methyl-rac-glycerol has shown promise in sensitizing Nf1-defected cells to apoptosis . This suggests that PKC could be a potential target for developing new therapeutic strategies .

Properties

IUPAC Name

3-hexadecoxy-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWCMDFDFNRKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70912020
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111188-59-1
Record name 1-O-Hexadecyl-2-O-methylglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexadecyloxy)-2-methoxypropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70912020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Reactant of Route 3
Reactant of Route 3
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Reactant of Route 4
Reactant of Route 4
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Reactant of Route 5
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Reactant of Route 6
Reactant of Route 6
1-O-Hexadecyl-2-O-methyl-rac-glycerol
Customer
Q & A

A: HMG is a potent and specific inhibitor of protein kinase C (PKC) [, , , ]. PKC is a family of enzymes involved in various cellular processes, including signal transduction, cell growth, and apoptosis. HMG binds to the regulatory domain of PKC, preventing its activation and downstream signaling [].

A: Research indicates that HMG preferentially sensitizes NF1-deficient cells to apoptosis []. This effect is linked to the persistent mitotic arrest triggered by HMG in these cells. Specifically, HMG leads to the activation of Ral A, followed by the phosphorylation and nuclear translocation of Chk1. Silencing Ral A disrupts this cascade, reducing apoptosis [].

A: HMG has been shown to inhibit IL-2-dependent survival in T lymphocytes by blocking the transient activation of inactive membrane-associated PKC []. Additionally, HMG inhibits plasmin-mediated chemotaxis in human monocytes [, ]. This effect is thought to be due to HMG's inhibition of PKC, a key enzyme in the cGMP-dependent pathway activated by plasmin during chemotaxis [, ].

A: Yes. For example, 1,3-dioctanoylglycerol and 1-O-hexadecyl-2-acetyl-rac-glycerol are diacylglycerols (DAGs) that, unlike HMG, can stimulate phospholipase A2 and acrosomal exocytosis in ram spermatozoa []. This difference suggests that the specific structural features of HMG are crucial for its inhibitory effect on PKC and its downstream consequences.

A: Studies show that HMG can induce apoptosis in human tumor cell lines harboring activating mutations in the p21Ras protein []. This effect is dependent on the continued expression and activity of the mutated p21Ras and involves mitochondrial dysregulation leading to a loss of mitochondrial membrane potential [].

A: Yes, a study using a nude mouse MIA-PaCa-2 xenograft model, representing a human pancreatic tumor with a mutated Ki-ras allele, demonstrated that HMG significantly reduced tumor growth in vivo [].

A: Research suggests that PITPs and PKC make independent contributions to maintaining a phosphorylation state necessary for secretory competence in rat mast cells []. While HMG inhibits PKC, exogenous PITPs can delay the "run-down" of secretory responsiveness by supplying substrates for phosphorylation, indicating their separate but crucial roles in this process [].

A: This finding suggests the potential existence of two PAF receptor subtypes with distinct downstream signaling pathways []. Further research on these subtypes could lead to a better understanding of the role of PAF in various physiological and pathological processes and may facilitate the development of more selective therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.